molecular formula C17H15NO5 B3969348 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate

Cat. No.: B3969348
M. Wt: 313.30 g/mol
InChI Key: KUZDKJPDXJRULI-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 305.31 g/mol . It is an ester derivative formed from a substituted phenylbutanone and 4-nitrobenzoic acid. The 4-nitrobenzoate (p-nitrobenzoate) group is a known motif in organic synthesis and is often employed in chemical research. For instance, ester derivatives of 4-nitrobenzoic acid are well-documented in scientific literature for use in studying reaction kinetics and optimizing chemical processes, such as transfers from batch to continuous flow synthesis for improved efficiency and sustainability . As a specialty chemical, its primary research value lies in its potential use as a synthetic intermediate or a building block for the preparation of more complex molecules. The specific mechanism of action and full range of applications for this exact compound are areas for further investigation by researchers. It may be of particular interest in medicinal chemistry for the synthesis of compound libraries or in materials science. This product is provided as a reference standard or for use in controlled laboratory experiments. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate precautions in accordance with relevant laboratory safety protocols.

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-15(16(19)12-6-4-3-5-7-12)23-17(20)13-8-10-14(11-9-13)18(21)22/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDKJPDXJRULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 1-Oxo-1-phenylbutan-2-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ advanced catalysts and reaction conditions, such as microwave irradiation or ultrasound, to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential antimicrobial or anti-inflammatory effects. The ester and ketone groups can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and biodegradability are influenced by the nitro group’s position and the presence of ester/ketone functionalities. Key comparisons include:

Compound Name Molecular Formula Key Functional Groups Biodegradability/Metabolic Pathway
1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate C₂₅H₁₈N₂O₇ 4-Nitrobenzoate, ketone, ester Likely recalcitrant due to nitro group
1-Oxo-1-phenylbutan-2-yl benzoate C₁₇H₁₆O₃ Benzoate, ketone, ester Higher biodegradability (no nitro group)
4-Nitrobenzoate (4NBc) C₇H₅NO₄ Para-nitrobenzoate Degraded via 4-hydroxylaminobenzoate to 3,4-dihydroxybenzoate
2-Nitrobenzoate (2NBA) C₇H₅NO₄ Ortho-nitrobenzoate Induces bioreporter EGFP expression
  • Nitro Group Position: The para-nitro group in 4-nitrobenzoate derivatives confers resistance to microbial degradation compared to ortho-substituted analogues.
  • Ester vs.

Biodegradation and Metabolic Pathways

  • 4-Nitrobenzoate (4NBc): Degraded by Pseudomonas fluorescens 410PR via sequential reduction to 4-hydroxylaminobenzoate and further cleavage to 3,4-dihydroxybenzoate, which is mineralized .
  • Target Compound: The ester and isoindol-1,3-dione groups may impede enzymatic hydrolysis, requiring specialized esterases or nitroreductases for breakdown.

Bioreporter Specificity

Structural isomers of nitrobenzoates exhibit distinct bioreporter responses. For example:

  • 2NBA : Induces EGFP expression in BRprox mutant cells.
  • 3-Nitrobenzoate/4-Nitrobenzoate: No EGFP induction observed . This specificity highlights the critical role of nitro group positioning in biorecognition, which may extend to derivatives like this compound.

Environmental and Industrial Implications

The electron-withdrawing nitro group increases toxicity and recalcitrance, complicating bioremediation efforts . However, engineered microbial consortia (e.g., P. Industrial applications of such compounds—likely in dyes, pharmaceuticals, or explosives—require stringent handling due to mutagenic risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate, and how are key intermediates characterized?

  • Methodological Answer : Synthesis typically involves esterification between 1-oxo-1-phenylbutan-2-ol and 4-nitrobenzoyl chloride under anhydrous conditions. Key steps include controlling reaction temperature (0–5°C to prevent side reactions) and using a base like pyridine to neutralize HCl byproducts. Intermediates are characterized via HPLC (to monitor reaction progress) and NMR (to confirm structural integrity, e.g., ester carbonyl peaks at ~170–175 ppm) . Multi-step protocols may require protecting-group strategies for the ketone moiety to avoid undesired reactivity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm for nitrobenzoyl absorption) to assess purity >95%.
  • Structural Confirmation : 1H/13C NMR identifies functional groups (e.g., aromatic protons for nitrobenzoyl at δ 8.2–8.5 ppm). FT-IR verifies ester C=O (~1740 cm⁻¹) and nitro group (asymmetric stretching ~1520 cm⁻¹). Mass Spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between predicted and observed NMR signals often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR to study dynamic effects (e.g., coalescence of split peaks).
  • Computational Modeling (DFT calculations) to simulate spectra and match experimental data.
  • X-ray Crystallography to unambiguously confirm molecular geometry, especially for stereochemical ambiguities .

Q. What strategies are employed to study the reactivity of the nitrobenzoyl group under varying conditions?

  • Methodological Answer :

  • Stability Studies : Expose the compound to acidic/basic conditions (e.g., pH 2–12 buffers) and monitor degradation via UV-Vis spectroscopy (shift in λmax for nitro group).
  • Reduction Reactions : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, enabling comparative bioactivity studies. Reaction progress is tracked via TLC (Rf changes) and LC-MS .

Q. How do crystallographic studies contribute to understanding the compound's stability and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl rings) and hydrogen-bonding networks (e.g., between ester carbonyl and nitro groups). These interactions influence melting points and solubility. For example, tight packing may reduce solubility in nonpolar solvents, guiding solvent selection for recrystallization .

Q. What experimental design considerations are critical for assessing the compound's potential as a biochemical probe?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to evaluate competitive/non-competitive inhibition.
  • Cellular Uptake : Radiolabel the compound (e.g., 14C isotope) and quantify intracellular accumulation via scintillation counting.
  • Control Experiments : Include structurally analogous esters (e.g., without the nitro group) to isolate the role of substituents in bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound's stability in aqueous media?

  • Methodological Answer : Discrepancies may arise from impurities or varying buffer compositions. Systematically:

  • Reproduce Conditions : Ensure identical pH, ionic strength, and temperature.
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at different temperatures.
  • LC-MS/MS identifies degradation products (e.g., hydrolysis to 4-nitrobenzoic acid) .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis guidelines .
  • Analytical Standards : PubChem data for spectral comparisons .
  • Crystallography : Acta Crystallographica structural reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate
Reactant of Route 2
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1-Oxo-1-phenylbutan-2-yl 4-nitrobenzoate

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